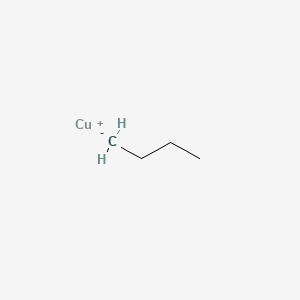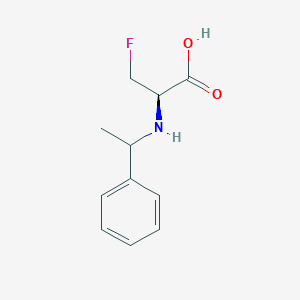![molecular formula C14H12Cl2 B14676523 1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene CAS No. 33561-54-5](/img/structure/B14676523.png)
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene can be synthesized through several methods. One common approach involves the chlorination of toluene, where chlorine gas is introduced to toluene in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or alter the aromatic ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include benzoic acid or benzaldehyde derivatives.
Reduction: Products include dechlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-dichloro-2-[(2-methylphenyl)methyl]benzene involves its interaction with specific molecular targets. The chlorine atoms and the aromatic ring structure allow it to participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: Another dichlorinated benzene derivative with different substitution patterns.
1,4-Dichlorobenzene: Similar structure but with chlorine atoms at different positions.
2,6-Dichlorotoluene: A closely related compound with similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry .
Propiedades
Número CAS |
33561-54-5 |
|---|---|
Fórmula molecular |
C14H12Cl2 |
Peso molecular |
251.1 g/mol |
Nombre IUPAC |
1,3-dichloro-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Cl2/c1-10-5-2-3-6-11(10)9-12-13(15)7-4-8-14(12)16/h2-8H,9H2,1H3 |
Clave InChI |
YBVISDDQKSFICD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


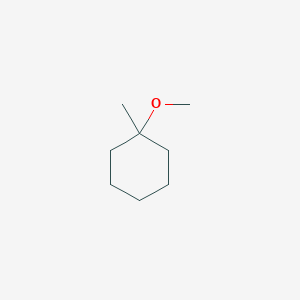
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)

![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)


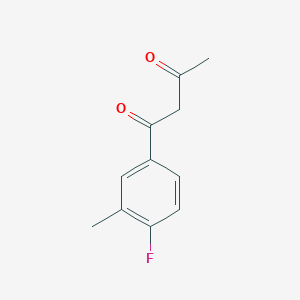
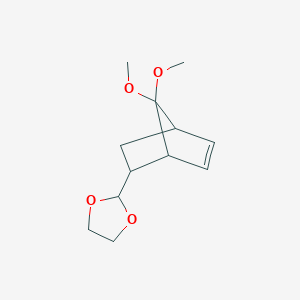


![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
